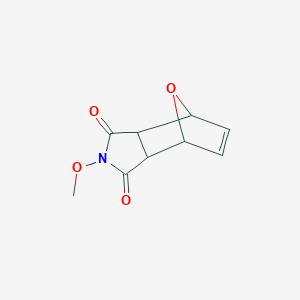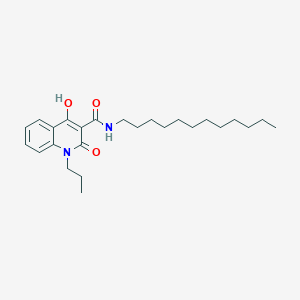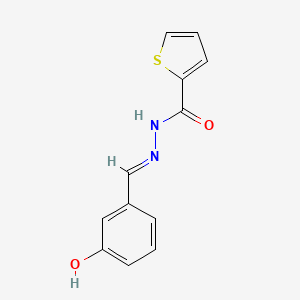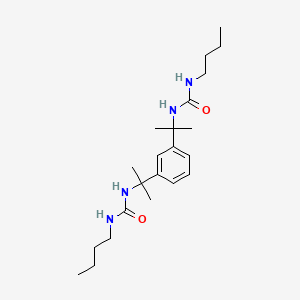
3a,4,7,7a-Tetrahydro-2-methoxy-4,7-epoxy-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE is a complex organic compound with the molecular formula C9H11NO5 . This compound is part of a class of chemicals known for their unique tricyclic structure, which includes an oxatricyclo and azatricyclo framework. It is often used in early discovery research due to its rare and unique chemical properties .
準備方法
The synthesis of 4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE involves multiple steps, typically starting with the formation of the tricyclic core. This can be achieved through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the tricyclic structure .
化学反応の分析
4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the tricyclic core or the methoxy group .
科学的研究の応用
This compound has several scientific research applications, particularly in the fields of chemistry and biology. It has been studied for its potential neuroprotective effects, as it can modulate NMDA receptors and voltage-gated calcium channels . This makes it a candidate for research into neurodegenerative disorders. Additionally, its unique structure allows it to be used as a building block in the synthesis of more complex molecules .
作用機序
The mechanism of action of 4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE involves its interaction with NMDA receptors and voltage-gated calcium channels . By modulating these molecular targets, the compound can attenuate neurotoxicity and inhibit calcium influx, which are critical pathways in neuroprotection . Molecular docking studies have shown that the compound can bind to the NMDA receptor in a manner similar to known neuroprotective agents .
類似化合物との比較
Similar compounds to 4-METHOXY-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE include other tricyclic compounds with oxatricyclo and azatricyclo frameworks. Examples include 4-(2-CL-PHENYL)-1-METHYL-10-OXA-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE and 4-(2-METHOXY-PHENYL)-4-AZA-TRICYCLO(5.2.1.0(2,6))DEC-8-ENE-3,5-DIONE . These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity .
特性
CAS番号 |
32487-81-3 |
|---|---|
分子式 |
C9H9NO4 |
分子量 |
195.17 g/mol |
IUPAC名 |
2-methoxy-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
InChI |
InChI=1S/C9H9NO4/c1-13-10-8(11)6-4-2-3-5(14-4)7(6)9(10)12/h2-7H,1H3 |
InChIキー |
KBKABFPEBVAROK-UHFFFAOYSA-N |
正規SMILES |
CON1C(=O)C2C3C=CC(C2C1=O)O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}-6-tert-butyl-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11993344.png)



![2,4,6-trimethyl-N-{[2-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B11993364.png)


![9-Bromo-2-(4-bromophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B11993383.png)
![4-[(1E)-1-(3-bromo-4-methoxyphenyl)-2-chlorovinyl]-2-bromo-1-methoxybenzene](/img/structure/B11993397.png)
![3-(1H-benzimidazol-1-yl)-2-methyl-N'-[(E)-(4-methylphenyl)methylidene]propanehydrazide](/img/structure/B11993400.png)

![5'-Bromo-9-chloro-2-(4-fluorophenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,3'-indolin]-2'-one](/img/structure/B11993418.png)
![Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11993430.png)
![N'-[(E)-1-(3-Nitrophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11993437.png)
